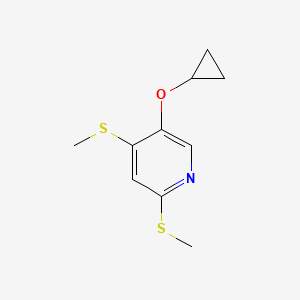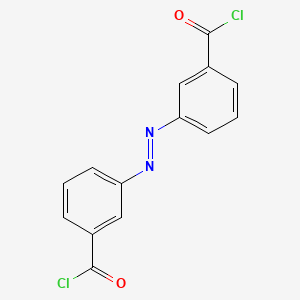![molecular formula C16H13N5O7S B14805650 4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B14805650.png)
4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dinitrophenyl group, an isoxazole ring, and a benzenesulfonamide moiety. These structural features contribute to its diverse reactivity and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the dinitrophenylamine. The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The dinitrophenylamine is prepared by nitration of aniline derivatives followed by amination. The final step involves the coupling of these intermediates with benzenesulfonyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring and sulfonamide moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a well-known antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Uniqueness
4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is unique due to the presence of the dinitrophenyl group, which imparts distinct reactivity and biological activity compared to other sulfonamides. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C16H13N5O7S |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(2,4-dinitroanilino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13N5O7S/c1-10-8-16(18-28-10)19-29(26,27)13-5-2-11(3-6-13)17-14-7-4-12(20(22)23)9-15(14)21(24)25/h2-9,17H,1H3,(H,18,19) |
InChI Key |
PCUQUOHMUABWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide](/img/structure/B14805581.png)

![3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B14805597.png)
![5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B14805610.png)

![4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B14805614.png)





